molecular weight of 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl.
molecular weight of 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl.
An In-Depth Technical Guide to the Molecular Weight of 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the It details the systematic calculation of its monoisotopic mass and average molecular weight (molar mass) based on its elemental composition. This document explores the profound implications of this fundamental chemical property in experimental design, stoichiometric calculations, and analytical characterization, particularly in the context of drug discovery and materials science. A standardized experimental workflow for the empirical verification of the molecular weight using mass spectrometry is presented, supported by a visual workflow diagram. This guide serves as an authoritative resource for scientists requiring precise and reliable data for this specific biphenyl derivative.
Introduction
Substituted biphenyls represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active molecules.[1] These compounds exhibit a wide range of biological activities, including potential as anticancer, anti-inflammatory, and anti-diabetic agents.[2][3] 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl is a specific derivative within this class, offering multiple sites for further functionalization, making it a valuable intermediate in synthetic organic chemistry.
An accurate understanding of a molecule's molecular weight is foundational to all chemical research and development. It is a critical parameter that governs the substance's physical properties, influences its biological behavior, and is indispensable for the quantitative aspects of chemical synthesis and analysis.[4][5][6] For researchers working with 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl, a precise molecular weight is paramount for converting mass to moles for reaction stoichiometry, preparing solutions of known concentrations, and interpreting data from analytical techniques such as mass spectrometry and gel permeation chromatography.[7]
Chemical Identity and Structural Formula
Before calculating the molecular weight, it is essential to establish the precise chemical identity of the compound.
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Compound Name: 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl
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CAS Number: 62012-50-4[8]
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Chemical Formula: C₁₆H₁₆Br₂O₄[8]
The structure consists of a biphenyl core with two bromine atoms and four methoxy groups attached to the phenyl rings at the specified positions.
Calculation of Molecular Weight
The molecular weight is determined by the sum of the atomic weights of all atoms in the molecule. It is crucial to distinguish between two related but distinct values: the average molecular weight (or molar mass) , which is based on the weighted average of natural isotopic abundances, and the monoisotopic mass , which is calculated using the mass of the most abundant isotope for each element. The latter is particularly important in high-resolution mass spectrometry.
Atomic Weight of Constituent Elements
The calculation relies on the standard atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O) as provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Count | Average Atomic Weight (Da) | Monoisotopic Mass (Da) |
| Carbon | C | 16 | 12.011 | 12.00000 |
| Hydrogen | H | 16 | 1.008 | 1.00783 |
| Bromine | Br | 2 | 79.904 | 78.91834 |
| Oxygen | O | 4 | 15.999 | 15.99491 |
Detailed Calculation
The molecular weight is calculated by multiplying the count of each element by its respective atomic weight and summing the results.
Average Molecular Weight (Molar Mass):
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Carbon: 16 atoms × 12.011 Da/atom = 192.176 Da
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Hydrogen: 16 atoms × 1.008 Da/atom = 16.128 Da
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Bromine: 2 atoms × 79.904 Da/atom = 159.808 Da
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Oxygen: 4 atoms × 15.999 Da/atom = 63.996 Da
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Total Average Molecular Weight: 192.176 + 16.128 + 159.808 + 63.996 = 432.108 g/mol
Monoisotopic Mass:
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Carbon (¹²C): 16 atoms × 12.00000 Da/atom = 192.00000 Da
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Hydrogen (¹H): 16 atoms × 1.00783 Da/atom = 16.12528 Da
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Bromine (⁷⁹Br): 2 atoms × 78.91834 Da/atom = 157.83668 Da
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Oxygen (¹⁶O): 4 atoms × 15.99491 Da/atom = 63.97964 Da
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Total Monoisotopic Mass: 192.00000 + 16.12528 + 157.83668 + 63.97964 = 430.9416 Da
Significance in Experimental Contexts
The precise molecular weight is not merely a theoretical value but a cornerstone of practical laboratory work.
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Stoichiometry: In synthetic protocols, converting the mass of 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl into moles is a daily necessity for calculating reactant ratios, theoretical yields, and reaction efficiency. Using the molar mass of 432.108 g/mol ensures the accuracy of these fundamental calculations.
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Mass Spectrometry: In mass spectrometry analysis, the calculated molecular weight is used to identify the molecular ion peak. Due to the nearly 1:1 natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of this compound will exhibit a characteristic isotopic pattern. The peak corresponding to the molecule with two ⁷⁹Br isotopes will appear at m/z ~430.94, a peak for one ⁷⁹Br and one ⁸¹Br will be at m/z ~432.94, and a peak for two ⁸¹Br isotopes at m/z ~434.94. This unique "M, M+2, M+4" pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.
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Drug Development: In drug design, molecular weight is a key component of Lipinski's Rule of Five, which predicts the druglikeness of a molecule.[9] It influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility and cell permeability, thereby affecting a compound's potential oral bioavailability.[9]
Experimental Workflow for Molecular Weight Verification
The theoretical molecular weight should always be confirmed empirically. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Step-by-Step Protocol for HRMS Analysis:
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Sample Preparation: Accurately weigh approximately 1 mg of 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl. Dissolve it in 1 mL of a suitable high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for analysis.
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Instrumentation Setup: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
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Method Development: Set the ESI source to positive ion mode. Infuse the sample solution at a flow rate of 5-10 µL/min. Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable and robust signal for the molecular ion.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-1000). Ensure the resolution is set sufficiently high (>60,000) to allow for accurate mass determination to at least four decimal places.
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Data Analysis: Identify the isotopic cluster corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Compare the measured accurate mass of the monoisotopic peak with the calculated theoretical mass (430.9416 Da). The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm to confidently confirm the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the molecular weight verification process.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Substituted 1,1'-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Molecular Weight: The Key to Chemistry's Building Blocks - Oreate AI Blog [oreateai.com]
- 5. fiveable.me [fiveable.me]
- 6. bettersizeinstruments.com [bettersizeinstruments.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. 2,2'-DIBROMO-4,4',5,5'-TETRAMETHOXYBIPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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